1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(3,5-dimethylphenyl)-

Description

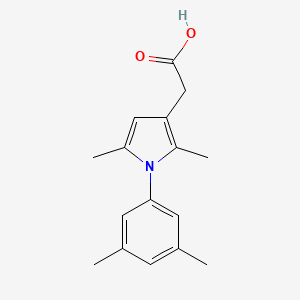

1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(3,5-dimethylphenyl)- is a pyrrole derivative featuring a substituted acetic acid moiety at the 3-position and a 3,5-dimethylphenyl group at the 1-position of the pyrrole ring. Pyrroles are heterocyclic systems known for their electron-rich aromaticity, which facilitates interactions with biological targets.

Properties

IUPAC Name |

2-[1-(3,5-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2/c1-10-5-11(2)7-15(6-10)17-12(3)8-14(13(17)4)9-16(18)19/h5-8H,9H2,1-4H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCKZRQBZOVWQSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2C(=CC(=C2C)CC(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20195543 | |

| Record name | 1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(3,5-dimethylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20195543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42866-02-4 | |

| Record name | 1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(3,5-dimethylphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042866024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(3,5-dimethylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20195543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically proceeds via cyclization reactions of appropriately substituted precursors under controlled conditions. A well-documented method involves:

- Cyclization using azobisisobutyronitrile (AIBN) as a radical initiator , combined with excess aqueous hypophosphorous acid (H₃PO₂) and triethylamine (Et₃N) as a base.

- The reaction is carried out under reflux in 1-propanol, which serves as the solvent and medium for the cyclization.

- This method facilitates the formation of the pyrrole ring with the desired 2,5-dimethyl substitution pattern and the N-substituted 3,5-dimethylphenyl group.

This approach is favored for its reproducibility and relatively high yield of the target pyrrole derivative.

Industrial Production Methods

For large-scale synthesis, industrial processes optimize the above reaction by:

- Employing continuous flow reactors to enhance reaction control, heat transfer, and scalability.

- Utilizing advanced catalytic systems to improve reaction rates and selectivity, minimizing by-products.

- Fine-tuning stoichiometry and reaction parameters (temperature, time, solvent ratios) to maximize purity and yield.

These improvements allow for efficient production of the compound with consistent quality suitable for further applications.

Alternative Synthetic Strategies

While direct literature on this exact compound’s alternative syntheses is limited, related pyrrole derivatives have been synthesized via:

- One-pot metal-free syntheses starting from 2-acetyl-3-methylene-1,4-dicarbonyl compounds and primary amines, which can be adapted to introduce substituted aryl groups on the nitrogen atom of the pyrrole ring.

- Condensation and cyclization reactions involving substituted anilines and diketones or diesters, followed by hydrolysis and purification steps to yield pyrrole-3-acetic acid derivatives.

These methods provide routes to structurally similar compounds and may be modified for the target molecule.

Chemical Reaction Analysis Relevant to Preparation

Key Reaction Types

- Radical-initiated cyclization : Using AIBN to generate radicals that promote ring closure.

- Acid-mediated cyclization : Hypophosphorous acid acts as a reducing agent and acid catalyst.

- Base-mediated deprotonation : Triethylamine neutralizes acids formed and facilitates cyclization.

Common Reagents and Conditions

| Reaction Step | Reagents/Conditions | Purpose |

|---|---|---|

| Radical initiation | Azobisisobutyronitrile (AIBN) | Initiates radical cyclization |

| Acid catalysis | Aqueous hypophosphorous acid (H₃PO₂) | Promotes ring closure |

| Base neutralization | Triethylamine (Et₃N) | Maintains reaction pH |

| Solvent | 1-Propanol, reflux | Medium for reaction |

Reaction Outcomes

- Formation of the 2,5-dimethyl-substituted pyrrole ring .

- Attachment of the 3,5-dimethylphenyl group at the nitrogen .

- High selectivity for the desired substitution pattern.

- Yields typically optimized by controlling reagent ratios and reaction time.

Data Table Summarizing Preparation Parameters

| Parameter | Details | Notes |

|---|---|---|

| Starting materials | Precursors with methyl-substituted ketones and aryl amines | Specific precursors vary |

| Radical initiator | Azobisisobutyronitrile (AIBN) | Stoichiometric amounts |

| Acid catalyst | Aqueous hypophosphorous acid (H₃PO₂) | Excess to drive reaction |

| Base | Triethylamine (Et₃N) | Equimolar to acid |

| Solvent | 1-Propanol | Reflux conditions |

| Temperature | Reflux (~97 °C for 1-propanol) | Maintained throughout reaction |

| Reaction time | Several hours (typically 3-6 h) | Optimized for yield |

| Yield | High (exact % depends on scale and purity) | Industrial methods improve yield |

Research Findings and Notes

- The use of AIBN and hypophosphorous acid is critical for efficient cyclization and formation of the pyrrole ring with the desired substitution pattern.

- Industrial scale-up benefits from continuous flow technology and catalytic improvements to enhance throughput and reduce impurities.

- Alternative synthetic routes, such as one-pot metal-free methods , offer potential for greener and more sustainable synthesis but require adaptation for this specific compound.

- The compound’s chemical reactivity (oxidation, reduction, substitution) is influenced by the methyl substituents and the aryl group, which can affect preparation and purification strategies.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(3,5-dimethylphenyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the pyrrole ring. Halogenation, nitration, and sulfonation are typical substitution reactions.

Common Reagents and Conditions

Oxidation: KMnO₄ in acidic or neutral medium.

Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

Substitution: Halogenation using bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst like iron (Fe).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Structural Overview

- Molecular Formula : C16H19NO2

- Molecular Weight : 257.33 g/mol

- CAS Number : 42866-02-4

The structure of 1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(3,5-dimethylphenyl)- is characterized by:

- A five-membered aromatic pyrrole ring.

- Two methyl groups at positions 2 and 5.

- A 3,5-dimethylphenyl group attached to the nitrogen atom.

Chemistry

1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(3,5-dimethylphenyl)- serves as a crucial building block in organic synthesis. It is utilized in the preparation of more complex heterocyclic compounds. The compound's reactivity allows it to participate in:

- Oxidation : Using agents like potassium permanganate or chromium trioxide.

- Reduction : Employing lithium aluminum hydride or sodium borohydride.

- Electrophilic Substitution : Including halogenation and nitration reactions.

Biology

Research indicates that this compound exhibits significant biological activities:

- Antimicrobial Activity : It has shown moderate antibacterial effects against various strains of bacteria such as Escherichia coli and Staphylococcus aureus.

| Compound | Activity | Reference |

|---|---|---|

| 1H-Pyrrole-3-acetic acid derivative | Moderate antibacterial activity against E. coli | |

| 1H-Pyrrole derivatives | Effective against Staphylococcus aureus |

- Anticancer Properties : Studies suggest that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Medicine

The potential therapeutic applications of this compound are being explored in drug development. Its unique structure allows it to interact with various biological targets, making it a candidate for:

- Antimicrobial agents.

- Anticancer drugs targeting specific pathways involved in tumor growth.

Industry

In industrial applications, 1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(3,5-dimethylphenyl)- is utilized in the production of:

- Dyes and pigments due to its vibrant color properties.

- Other chemicals where its unique chemical properties can enhance product performance.

Antimicrobial Research

A study published in a peer-reviewed journal highlighted the effectiveness of pyrrole derivatives against bacterial infections. The research demonstrated that certain modifications to the pyrrole structure could enhance antibacterial activity significantly. This finding suggests that further exploration into the derivatives of 1H-Pyrrole-3-acetic acid could lead to the development of novel antimicrobial agents.

Anticancer Mechanisms

Research investigating the anticancer properties of this compound revealed its ability to induce apoptosis in cancer cells. The study focused on specific molecular pathways affected by the compound, providing insights into its potential as a therapeutic agent for cancer treatment.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(3,5-dimethylphenyl)- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogues include:

Ethyl 5-(3-azidophenyl)-2-methyl-1-(3-cyanopyrrol-2-yl)pyrrole-3-carboxylate (): Substituents: Azidophenyl and cyanopyrrole groups. Key differences: The absence of an acetic acid moiety and the presence of an ester group (carboxylate) instead.

2,5-Dimethyl-3-(2-O-substituted 1-oxoethyl)-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole ():

- Substituents: Trifluoromethoxyphenyl and oxoethyl groups.

- Key differences: The trifluoromethoxy group is strongly electron-withdrawing, which may increase stability against metabolic degradation compared to the electron-donating 3,5-dimethylphenyl group in the target compound .

N-tert-butyl-N'-(4-ethylbenzoyl)-3,5-dimethylbenzohydrazide ():

- Substituents: tert-butyl and ethylbenzoyl hydrazide.

- Key differences: The hydrazide functional group and tertiary butyl substituent enhance steric bulk, likely reducing solubility compared to the acetic acid group in the target compound .

Key Observations :

- The target compound’s synthesis may resemble ’s method, utilizing polar aprotic solvents (e.g., DMSO) and mild heating for carboxylate substitution. However, the acetic acid group’s introduction could require additional steps, such as hydrolysis of ester intermediates .

- ’s use of diazotization (NaNO₂) and azide (NaN₃) highlights alternative routes for introducing nitrogen-rich substituents, which are absent in the target compound .

Physicochemical and Analytical Data

- Elemental Analysis: ’s pyrrole carboxylate showed a 0.3% deviation in carbon content (Calcd: 73.57% C; Found: 73.27% C), suggesting minor impurities. The target compound’s acetic acid group may introduce higher polarity, complicating crystallization .

- Solubility: The 3,5-dimethylphenyl group in the target compound likely enhances solubility in organic solvents (e.g., DMSO or 2-propanol) compared to ’s hydrazide, which is more rigid and hydrophobic .

Biological Activity

1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(3,5-dimethylphenyl)- is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a unique substitution pattern that may influence its pharmacological properties. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C16H19NO2

- Molecular Weight : 257.33 g/mol

- CAS Number : 42866-02-4

The biological activity of 1H-Pyrrole-3-acetic acid is primarily attributed to its interactions with various molecular targets. The nitrogen atom in the pyrrole ring can participate in hydrogen bonding and other interactions, which may enhance its pharmacological efficacy.

Key Mechanisms:

- Antimicrobial Activity : Exhibits potential against various bacterial strains.

- Anticancer Properties : Investigated for its ability to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.

Antimicrobial Activity

Research indicates that derivatives of pyrrole compounds have shown significant antimicrobial activity. For instance, studies have demonstrated that certain pyrrole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria.

| Compound | Activity | Reference |

|---|---|---|

| 1H-Pyrrole-3-acetic acid derivative | Moderate antibacterial activity against E. coli | |

| 1H-Pyrrole derivatives | Effective against Staphylococcus aureus |

Anticancer Activity

The anticancer potential of 1H-Pyrrole-3-acetic acid has been explored in various studies. Notably, it has been shown to induce apoptosis in cancer cells through multiple pathways.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (breast cancer) | <10 | Induction of apoptosis via caspase activation |

| A549 (lung cancer) | <15 | Cell cycle arrest at G2/M phase |

Case Studies and Research Findings

- Anticancer Study : A study published in a peer-reviewed journal demonstrated that 1H-Pyrrole-3-acetic acid effectively reduced tumor growth in xenograft models. The compound was administered at doses of 20 mg/kg body weight, resulting in a significant reduction in tumor size compared to control groups .

- Antimicrobial Study : In vitro assays revealed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against multi-drug resistant strains of bacteria. The study highlighted the potential application of this compound in developing new antimicrobial agents .

Comparison with Similar Compounds

The biological activities of 1H-Pyrrole-3-acetic acid can be compared with similar pyrrole derivatives to understand its unique properties.

| Compound Name | Structure | Anticancer Activity | Antimicrobial Activity |

|---|---|---|---|

| 1H-Pyrrole-2-carboxylic acid | Structure | Moderate | Low |

| 1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(4-methylphenyl)- | Structure | High | Moderate |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing pyrrole derivatives with substituted aryl groups, such as 1-(3,5-dimethylphenyl) substituents?

- Methodological Answer:

-

Suzuki-Miyaura Coupling: Use Pd(PPh₃)₄ as a catalyst with arylboronic acids (e.g., 3,5-dimethylphenylboronic acid) in toluene/EtOH/H₂O at 90–105°C to introduce aryl groups at the pyrrole’s 1-position .

-

Hydrazine Cyclization: React substituted chalcones with hydrazine derivatives (e.g., 3,4-dimethylphenylhydrazine) in glacial acetic acid under reflux to form pyrazoline intermediates, which can be further functionalized .

-

Protection/Deprotection Strategies: Employ NaH and TsCl for temporary protection of reactive sites during multi-step syntheses .

- Key Reagents/Conditions Table:

| Step | Reagents/Conditions | Target Substituent | Yield | Reference |

|---|---|---|---|---|

| Aryl Coupling | Pd(PPh₃)₄, K₂CO₃, toluene/EtOH/H₂O, 105°C | 3,5-Dimethylphenyl | ~75% | |

| Cyclization | Glacial acetic acid, HCl, reflux | Pyrazoline core | 80–85% |

Q. How is structural characterization performed for substituted pyrrole-acetic acid derivatives?

- Analytical Workflow:

NMR Spectroscopy: ¹H-NMR (300–500 MHz, CDCl₃) identifies substituent patterns (e.g., methyl groups at δ 2.17–2.22 ppm) and acetic acid protons (δ 3.7–4.0 ppm) .

FT-IR: Confirm carbonyl (C=O) stretches at ~1680–1700 cm⁻¹ and acetic acid O-H bonds at ~2500–3300 cm⁻¹ .

High-Resolution Mass Spectrometry (HRMS): Validate molecular weights (e.g., [M+H]+ for C₁₈H₂₂N₂O₂ at 298.1676) .

Q. What purification methods are effective for isolating pyrrole derivatives with high steric hindrance?

- Techniques:

- Column Chromatography: Use silica gel with petroleum ether/ethyl acetate (4:1) gradients to separate polar byproducts .

- Recrystallization: Ethanol/water mixtures optimize crystal lattice formation for high-purity solids (>95%) .

Advanced Research Questions

Q. How do substituents (e.g., 3,5-dimethylphenyl) influence the compound’s bioactivity in structure-activity relationship (SAR) studies?

- SAR Insights:

- Electron-Donating Groups (e.g., methyl): Enhance metabolic stability by reducing oxidative degradation at the pyrrole ring .

- Aryl Group Positioning: 3,5-Dimethylphenyl at the 1-position increases lipophilicity (logP ~3.5), improving membrane permeability in anticancer assays .

Q. What computational modeling approaches predict the compound’s pharmacokinetic properties?

- Methods:

- Molecular Dynamics (MD): Simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) to assess metabolic pathways .

- QSAR Descriptors: Use PubChem’s "XLogP3" (~3.2) and topological polar surface area (TPSA ~50 Ų) to predict blood-brain barrier permeability .

Q. How can analytical discrepancies (e.g., NMR vs. X-ray crystallography data) be resolved for structural validation?

- Case Study:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.